molecular formula C23H21F3N2O4S B15203054 3-(4-((5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methoxy)benzyl)thiazolidine-4-carboxylic acid

3-(4-((5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methoxy)benzyl)thiazolidine-4-carboxylic acid

Cat. No.: B15203054
M. Wt: 478.5 g/mol
InChI Key: UQIMPUMBCLWSAF-UHFFFAOYSA-N
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Description

3-(4-((5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methoxy)benzyl)thiazolidine-4-carboxylic acid is a complex organic compound with a molecular formula of C23H21F3N2O4S and a molecular weight of 478.48 g/mol . This compound features a thiazolidine ring, an oxazole ring, and a trifluoromethyl group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the oxazole or trifluoromethyl groups .

Scientific Research Applications

3-(4-((5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methoxy)benzyl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.

    Industry: The compound is utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-((5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methoxy)benzyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-(4-((5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)methoxy)benzyl)thiazolidine-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, while the oxazole and thiazolidine rings contribute to its diverse range of applications .

Properties

Molecular Formula

C23H21F3N2O4S

Molecular Weight

478.5 g/mol

IUPAC Name

3-[[4-[[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C23H21F3N2O4S/c1-14-19(27-21(32-14)16-4-6-17(7-5-16)23(24,25)26)11-31-18-8-2-15(3-9-18)10-28-13-33-12-20(28)22(29)30/h2-9,20H,10-13H2,1H3,(H,29,30)

InChI Key

UQIMPUMBCLWSAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)CN4CSCC4C(=O)O

Origin of Product

United States

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